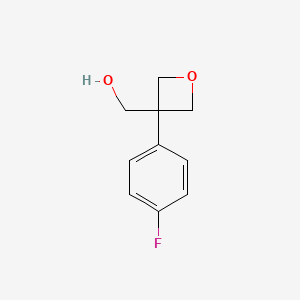

(3-(4-Fluorophenyl)oxetan-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[3-(4-fluorophenyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXZYGBMYKVDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Fluorophenyl)oxetan-3-yl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a fluorinated heterocyclic compound that has garnered interest within the medicinal chemistry landscape. The incorporation of the oxetane ring, a four-membered cyclic ether, offers a unique structural and physicochemical profile that can be advantageous in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, key properties, synthesis, and potential applications of this compound, serving as a technical resource for professionals in drug discovery and development. The oxetane moiety, with its inherent ring strain and polarity, can influence properties such as aqueous solubility, metabolic stability, and lipophilicity, making it a valuable building block in modern medicinal chemistry.[1]

Chemical Structure and Properties

This compound is characterized by a central oxetane ring substituted at the 3-position with both a 4-fluorophenyl group and a hydroxymethyl group. This unique arrangement of functional groups imparts specific chemical and physical properties that are of interest in drug design.

The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The hydroxymethyl group provides a site for further chemical modification and can participate in hydrogen bonding, which is often crucial for molecular recognition at biological targets. The oxetane ring itself is a polar, sterically constrained motif that can act as a bioisostere for other chemical groups, such as a gem-dimethyl or carbonyl group, while improving physicochemical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1378472-32-2 | --INVALID-LINK--[2] |

| Molecular Formula | C₁₀H₁₁FO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 182.19 g/mol | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | Assumed based on similar compounds |

| Purity | ≥95% | --INVALID-LINK--[2] |

Synthesis of this compound

This proposed synthesis is based on established methodologies for the preparation of substituted oxetanes.[1] The key step is the nucleophilic addition of a Grignard or organolithium reagent to an oxetanone, a versatile intermediate in oxetane chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorophenyl)oxetan-3-ol

-

To a solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Initiate the Grignard reaction, and once the formation of 4-fluorophenylmagnesium bromide is complete, cool the solution to 0 °C.

-

Slowly add a solution of oxetan-3-one in anhydrous THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-fluorophenyl)oxetan-3-ol.

Step 2: Synthesis of this compound

-

To a solution of 3-(4-fluorophenyl)oxetan-3-ol in a suitable solvent (e.g., THF or DMSO), add a formaldehyde source such as paraformaldehyde and a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the final product, this compound.

Spectroscopic Characterization

While a full, published dataset for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the oxetane ring protons (diastereotopic methylene protons appearing as doublets or multiplets), a singlet for the hydroxymethyl protons, and aromatic protons of the 4-fluorophenyl group (appearing as a complex multiplet or two doublets of doublets). |

| ¹³C NMR | Resonances for the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane, the hydroxymethyl carbon, and the aromatic carbons of the 4-fluorophenyl group (with characteristic C-F coupling). |

| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether and alcohol, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (182.19 g/mol ) and characteristic fragmentation patterns. |

For a structurally similar compound, [3-(4-chlorophenyl)oxetan-3-yl]methanol, the following spectroscopic information is available, which can serve as a reference.[3]

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a valuable component in the design of new drugs.[1] Its incorporation can lead to improvements in key drug-like properties.

Role as a Bioisostere

The 3,3-disubstituted oxetane core in this compound can serve as a bioisosteric replacement for less favorable groups. For instance, it can replace a gem-dimethyl group to increase polarity and improve aqueous solubility, or a carbonyl group to enhance metabolic stability and reduce potential toxicities.

Modulation of Physicochemical Properties

-

Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, which can lead to an improved pharmacokinetic profile.

-

Lipophilicity: The introduction of an oxetane can modulate the lipophilicity (logP) of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Areas

While specific biological activities of this compound are not yet widely reported, the broader class of 3-aryl-oxetane derivatives has shown promise in various therapeutic areas. The structural features of this compound make it an attractive building block for the synthesis of libraries of compounds to be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Conclusion

This compound represents a valuable chemical entity for drug discovery and development. Its unique structure, combining the beneficial properties of a fluorinated aromatic ring and an oxetane moiety, provides a versatile scaffold for the design of novel therapeutic agents with potentially improved physicochemical and pharmacokinetic properties. The synthetic strategies outlined in this guide, based on established chemical principles, offer a pathway to access this and related compounds for further investigation. As the field of medicinal chemistry continues to explore novel chemical space, the utility of building blocks like this compound is expected to grow, contributing to the development of the next generation of medicines.

References

Introduction: The Strategic Value of the Oxetane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to (3-(4-Fluorophenyl)oxetan-3-yl)methanol (CAS 1378472-32-2)

Authored for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone motif in contemporary medicinal chemistry.[1] Its ascent is attributed to a unique combination of physicochemical properties that address several critical challenges in drug design. Unlike the more common gem-dimethyl or carbonyl groups, for which it often serves as a bioisostere, the oxetane moiety introduces polarity and a distinct three-dimensional geometry without a significant increase in lipophilicity.[2][3] This "small, polar, and three-dimensional" characteristic is highly sought after to enhance compound solubility, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2][4] The inherent ring strain of approximately 25.5 kcal/mol, while significant, results in a metabolically robust yet synthetically accessible scaffold.[1][5]

Within this valuable class of compounds, this compound stands out as a particularly useful building block. It incorporates three key features:

-

The Oxetane Core: Imparts the aforementioned benefits of improved solubility and metabolic stability.[2][3]

-

The 4-Fluorophenyl Group: A common substituent in pharmaceuticals that can enhance binding affinity through hydrogen bonding and other interactions, while often improving metabolic resistance to oxidative degradation.

-

The Primary Alcohol Handle: Provides a versatile point for synthetic elaboration, allowing for the straightforward generation of diverse compound libraries through etherification, esterification, or conversion to other functional groups.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and strategic application in research and development programs.

Physicochemical and Spectroscopic Profile

Comprehensive experimental data for this specific compound is not widely published. However, its fundamental properties and predicted spectroscopic characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 1378472-32-2 | [6][7] |

| Molecular Formula | C₁₀H₁₁FO₂ | [6][8] |

| Molecular Weight | 182.19 g/mol | [6][7] |

| Purity Specification | Typically ≥95% | [6][9] |

| Physical State | Not available | [9] |

| Solubility | Not available | [9] |

| Melting Point | Not available | [9] |

| Boiling Point | Not available | [9] |

Predicted Spectroscopic Data

While verified spectra for this compound are not publicly available, a predictive analysis based on its structure and data from close analogs, such as [3-(4-chlorophenyl)oxetan-3-yl]methanol, provides a reliable guide for characterization.[10]

-

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets (or multiplets) in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Oxetane Methylene Protons (-OCH₂-): Two doublets (AB quartet) around δ 4.5-4.8 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, variable chemical shift.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals between δ 115-165 ppm, including a characteristic C-F coupled carbon.

-

Oxetane Quaternary Carbon (C-Ar): A signal around δ 80-85 ppm.

-

Oxetane Methylene Carbons (-OCH₂-): A signal around δ 75-80 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 65-70 ppm.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 183.07.

-

[M+Na]⁺: Expected at m/z 205.05.

-

Synthesis and Mechanistic Considerations: A Validated Pathway

While numerous methods exist for forming oxetane rings, the intramolecular Williamson etherification of a 1,3-diol derivative remains one of the most robust and widely applied strategies.[11][12] This approach offers high yields and predictable stereochemical outcomes. The following multi-step protocol represents a logical and field-proven pathway to synthesize this compound.

Proposed Synthetic Workflow

References

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1378472-32-2 this compound AKSci 9373EB [aksci.com]

- 7. 1378472-32-2 | CAS DataBase [m.chemicalbook.com]

- 8. SUMMER HOUSE | Virtual tour generated by Panotour [essentialhome.eu]

- 9. aksci.com [aksci.com]

- 10. [3-(4-chlorophenyl)oxetan-3-yl]methanol(1903083-49-7) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (3-(4-Fluorophenyl)oxetan-3-yl)methanol: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of (3-(4-Fluorophenyl)oxetan-3-yl)methanol, a heterocyclic building block of increasing importance in modern drug discovery. We will detail its core physicochemical properties, with a primary focus on its molecular formula and exact molecular weight, which are foundational for all quantitative chemical applications. Furthermore, this guide will outline a robust, logical framework for its synthesis and analytical characterization, explaining the causality behind the selection of specific methodologies. Finally, we will explore the strategic applications of this molecule, contextualizing its utility for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane motif to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Strategic Value of Oxetanes in Drug Design

The pursuit of novel chemical matter with improved "drug-like" properties is a central challenge in pharmaceutical research. In recent years, small, strained ring systems have emerged as powerful tools for navigating complex biological space. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention.[1][2] Unlike its more common five- and six-membered counterparts, the oxetane motif offers a unique combination of properties:

-

Polarity and Solubility: The ether oxygen atom acts as a strong hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule without a substantial increase in molecular weight.[3][4]

-

Metabolic Stability: Oxetanes can serve as metabolically stable isosteres for more labile groups like gem-dimethyl or carbonyl functionalities, effectively blocking sites of oxidative metabolism.[3][5]

-

Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces three-dimensionality, which can lead to improved target selectivity and help molecules escape the "flatland" of traditional aromatic scaffolds.[3]

The subject of this guide, this compound, combines this valuable oxetane core with two other key functional groups: a 4-fluorophenyl ring and a primary alcohol (methanol). The 4-fluorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity or block para-hydroxylation, a common metabolic pathway. The methanol group provides a crucial synthetic handle for further elaboration, allowing this molecule to serve as a versatile starting point for the synthesis of more complex drug candidates.

This document serves as a technical resource, providing researchers with the essential data and methodological insights required to effectively utilize this compound in their discovery programs.

Core Physicochemical Properties and Molecular Weight

Accurate knowledge of a compound's physicochemical properties is a prerequisite for any laboratory application, from calculating stoichiometric ratios for a reaction to interpreting analytical data. The definitive properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [6] |

| Molecular Weight | 182.19 g/mol | [6] |

| CAS Number | 1378472-32-2 | [6][7] |

| Canonical SMILES | C1C(CO1)(CO)C2=CC=C(C=C2)F | [6] |

| Physical State | Solid (typical) | N/A |

| Storage Conditions | Inert atmosphere, Room Temperature | [6] |

| Purity (Typical) | ≥95% | [7] |

The molecular weight of 182.19 g/mol is derived directly from its molecular formula, C₁₀H₁₁FO₂. This value is fundamental for all gravimetric and molar calculations. In practice, high-resolution mass spectrometry (HRMS) is employed to experimentally confirm the elemental composition by measuring the molecule's exact mass, which provides an orthogonal validation of its identity.

Synthesis and Mechanistic Insights

While numerous proprietary methods exist for the synthesis of specific oxetanes, a general and robust strategy for constructing 3,3-disubstituted oxetanes involves the intramolecular cyclization of a suitably functionalized 1,3-diol precursor. This approach, known as the Williamson ether synthesis, is a cornerstone of ether formation and provides a reliable pathway to the strained four-membered ring.[5]

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis for this compound, starting from commercially available materials.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

-

Grignard Addition to Diethyl Malonate: To a solution of diethyl malonate, add one equivalent of 4-fluorophenylmagnesium bromide. The Grignard reagent will add to one of the ester groups. An acidic workup will yield the corresponding β-keto ester. A subsequent decarboxylation step under heat will produce 1-(4-fluorophenyl)propan-2-one. Causality: This step efficiently constructs the core carbon skeleton of the target molecule.

-

Reduction to the 1,3-Diol: The intermediate ketone is reduced to 2-(4-fluorophenyl)propane-1,3-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. Causality: A powerful hydride source is necessary to reduce the ketone to the corresponding secondary alcohol, which is the key precursor for cyclization.

-

Selective Monotosylation: The resulting diol is selectively reacted with one equivalent of tosyl chloride (TsCl) in the presence of a base like pyridine at reduced temperature. This selectively converts one of the primary hydroxyl groups into a good leaving group (tosylate). Causality: Stoichiometric control is critical here. By using only one equivalent of TsCl, we favor the formation of the monotosylated product, leaving the other hydroxyl group free to act as the nucleophile in the subsequent step.

-

Intramolecular Cyclization: The monotosylated diol is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The base deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile, displacing the tosylate group and forming the strained oxetane ring.[5] Causality: A strong base is required to deprotonate the alcohol, and an anhydrous polar aprotic solvent like THF is ideal for this Sₙ2 reaction, which proceeds via a Baldwin's rules-favored 4-exo-tet cyclization.

This self-validating protocol includes distinct steps where progress can be monitored by techniques like Thin Layer Chromatography (TLC), and intermediates can be purified and characterized before proceeding, ensuring the integrity of the final product.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final compound is a critical step that relies on a suite of orthogonal analytical techniques.

Workflow for Structural Verification

The logical flow for confirming the structure of this compound involves moving from confirmation of mass to detailed structural elucidation.

Caption: Logical workflow for the analytical validation of the target compound.

Expected Analytical Signatures

A researcher skilled in the art would expect the following characteristic data to confirm the structure:

| Technique | Expected Observations | Rationale |

| HRMS (ESI+) | m/z [M+H]⁺ ≈ 183.0798; [M+Na]⁺ ≈ 205.0617 | Confirms the elemental formula C₁₀H₁₁FO₂ with high precision, validating the molecular weight. |

| ¹H NMR | - Doublets (~4.5-4.8 ppm, 4H) - Singlet (~3.9 ppm, 2H) - Multiplets (~7.0-7.4 ppm, 4H) - Broad singlet (~2.0-3.0 ppm, 1H) | The two sets of diastereotopic protons on the oxetane ring. The methylene protons of the -CH₂OH group. The aromatic protons of the 4-fluorophenyl ring. The exchangeable proton of the hydroxyl group. |

| ¹³C NMR | - Quaternary carbon (~80 ppm) - Oxetane CH₂ carbons (~75 ppm) - CH₂OH carbon (~65 ppm) - Aromatic carbons (115-165 ppm) | The C3 carbon of the oxetane ring. The C2 and C4 carbons of the oxetane. The hydroxymethyl carbon. Characteristic signals for the fluorinated aromatic ring. |

| ¹⁹F NMR | Singlet or narrow multiplet (~ -110 to -120 ppm) | A single fluorine environment is present in the molecule. |

| IR Spectroscopy | - Broad peak ~3400 cm⁻¹ - Sharp peak ~1220 cm⁻¹ - Peak ~1100 cm⁻¹ | O-H stretch from the alcohol. Strong C-F stretch. C-O ether stretch from the oxetane ring. |

| HPLC | A single major peak >95% area | Confirms the purity of the isolated compound under specified chromatographic conditions. |

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block. Its value lies in the ability to introduce the beneficial oxetane moiety into a larger molecule via its primary alcohol handle.

Strategic Incorporation in Lead Optimization

Medicinal chemists can leverage this building block to address common liabilities in lead compounds, as illustrated below.

Caption: The role of the title compound in a typical lead optimization campaign.

The primary alcohol can be readily converted into other functional groups or used as a point of attachment. For example:

-

Etherification: Reaction with an alkyl halide under basic conditions to link the scaffold to a larger molecule.

-

Esterification: Reaction with a carboxylic acid to form an ester linkage.

-

Mitsunobu Reaction: To couple the alcohol with a nucleophile, such as a phenol or a nitrogen heterocycle.

By incorporating this fragment, development teams can systematically modulate the physicochemical properties of a drug candidate to improve its overall profile, a strategy that has been successfully applied in numerous preclinical and clinical programs.[1][4]

Conclusion

This compound is a highly valuable and versatile chemical tool for modern drug discovery. With a definitive molecular formula of C₁₀H₁₁FO₂ and a corresponding molecular weight of 182.19 g/mol , it provides a reliable platform for quantitative chemical synthesis.[6] Its structure combines the beneficial properties of the polar, metabolically stable oxetane ring with the synthetically accessible hydroxymethyl group. The methodologies for its synthesis and characterization are robust and grounded in fundamental organic chemistry principles. For researchers and drug development professionals, this compound represents a key building block for rationally designing next-generation therapeutics with enhanced solubility, superior metabolic profiles, and improved three-dimensional topologies.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SUMMER HOUSE | Virtual tour generated by Panotour [essentialhome.eu]

- 7. 1378472-32-2 this compound AKSci 9373EB [aksci.com]

The Emergence of 3-Aryl-3-(hydroxymethyl)oxetanes: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary medicinal chemistry. Its unique conformational preferences and physicochemical properties offer significant advantages in the optimization of drug candidates. This technical guide delves into the discovery and history of a particularly valuable subclass: 3-aryl-3-(hydroxymethyl)oxetanes. While specific historical details for individual analogs such as (3-(4-Fluorophenyl)oxetan-3-yl)methanol (CAS 1378472-32-2) are not extensively documented in publicly accessible literature, this guide will provide a comprehensive overview of the synthetic strategies, design rationale, and therapeutic potential of this chemical class. We will explore the fundamental principles that drive the incorporation of this scaffold into drug discovery programs and provide detailed, field-proven protocols for its synthesis and derivatization.

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

For decades, medicinal chemists have sought molecular scaffolds that can favorably modulate the properties of bioactive compounds. The introduction of the oxetane ring has proven to be a watershed moment in this endeavor.[1][2] The strained four-membered ring is not merely a passive linker but an active contributor to a molecule's overall profile.

The strategic incorporation of an oxetane can lead to profound improvements in:

-

Aqueous Solubility: The polarized C-O bonds and the accessibility of the oxygen lone pair for hydrogen bonding can significantly enhance the solubility of lipophilic drug candidates.[3]

-

Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other commonly used functionalities, such as gem-dimethyl groups.

-

Lipophilicity (logP): The replacement of a gem-dimethyl group with an oxetane can lead to a favorable decrease in lipophilicity, improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.

-

Conformational Rigidity: The defined geometry of the oxetane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

The 3-aryl-3-(hydroxymethyl)oxetane scaffold, in particular, has emerged as a "privileged" structure. This is due to the combination of the property-enhancing oxetane core with an aryl group that can be readily functionalized for target engagement and a hydroxymethyl group that provides a handle for further chemical modification or can act as a key pharmacophoric feature.

Design Rationale and Synthetic Evolution

The core concept behind the use of 3-aryl-3-(hydroxymethyl)oxetanes lies in their ability to act as bioisosteres for other chemical groups, while simultaneously introducing beneficial physicochemical properties.

Bioisosteric Replacement Strategies

The 3,3-disubstituted oxetane core is an excellent bioisostere for:

-

Gem-dimethyl groups: Offering a less lipophilic and more metabolically stable alternative.[3]

-

Carbonyl groups: Mimicking the hydrogen bond accepting capability of a ketone or an amide.

The diagram below illustrates this bioisosteric relationship.

Caption: Bioisosteric replacement strategies for the oxetane scaffold.

General Synthetic Approaches

The construction of the strained oxetane ring requires carefully chosen synthetic strategies. The most common and robust method for the synthesis of 3-aryl-3-(hydroxymethyl)oxetanes involves an intramolecular Williamson etherification.

Workflow for the Synthesis of 3-Aryl-3-(hydroxymethyl)oxetanes:

Caption: General synthetic workflow for 3-aryl-3-(hydroxymethyl)oxetanes.

Detailed Experimental Protocol: Representative Synthesis of a 3-Aryl-3-(hydroxymethyl)oxetane

While a specific protocol for this compound is not detailed in primary literature, the following represents a robust and adaptable procedure for the synthesis of this class of compounds.

Objective: To synthesize a 3-aryl-3-(hydroxymethyl)oxetane via a three-step sequence.

Materials and Reagents:

| Reagent | Supplier | Grade |

| Magnesium turnings | Sigma-Aldrich | 99.98% |

| 1-Bromo-4-fluorobenzene | Acros Organics | 99% |

| 1,3-Dichloroacetone | TCI | >98% |

| Sodium hydride (60% dispersion in mineral oil) | Alfa Aesar | |

| Sodium hydroxide | Fisher Scientific | Reagent Grade |

| Tetrahydrofuran (THF), anhydrous | Acros Organics | DriSolv |

| Diethyl ether, anhydrous | Fisher Scientific | |

| Dimethylformamide (DMF), anhydrous | Acros Organics | DriSolv |

| Hydrochloric acid (1 M) | VWR | |

| Saturated sodium bicarbonate solution | LabChem | |

| Brine | Ricca Chemical | |

| Anhydrous magnesium sulfate | EMD Millipore |

Step 1: Synthesis of 1,3-dichloro-2-(4-fluorophenyl)propan-2-ol

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether and a crystal of iodine.

-

Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.

-

After the initiation, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (3-(4-Fluorophenyl)-3-(chloromethyl)oxetane)

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-dichloro-2-(4-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

-

To a round-bottom flask, add (3-(4-fluorophenyl)-3-(chloromethyl)oxetane) (1.0 eq) and a solution of sodium hydroxide (5.0 eq) in a mixture of water and DMF.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product, this compound.

Therapeutic Landscape and Future Perspectives

The 3-aryl-3-(hydroxymethyl)oxetane scaffold has been incorporated into a variety of drug discovery programs targeting a range of diseases. While specific biological data for this compound is not publicly available, related structures have shown promise in areas such as oncology and infectious diseases. The fluorophenyl moiety, in particular, is a common feature in many approved drugs, often enhancing binding affinity and improving metabolic stability.

The future of this scaffold is bright. As synthetic methodologies become more refined and our understanding of the nuanced effects of the oxetane ring on drug properties deepens, we can expect to see the emergence of a new generation of therapeutics built upon this versatile and powerful chemical entity.

References

The Strategic Incorporation of (3-(4-Fluorophenyl)oxetan-3-yl)methanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif, a four-membered cyclic ether, has emerged from a synthetic curiosity to a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth review of a particularly valuable building block, (3-(4-Fluorophenyl)oxetan-3-yl)methanol. We will explore its synthesis, inherent chemical characteristics, and strategic applications in drug design, offering a comprehensive resource for researchers aiming to leverage this scaffold to overcome common developmental hurdles such as poor solubility and metabolic instability.

The Oxetane Moiety: A Paradigm Shift in Bioisosteric Replacement

For decades, medicinal chemists have grappled with the challenge of fine-tuning the properties of lead compounds to achieve optimal drug-like characteristics. A common strategy involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has gained significant traction as a versatile bioisostere, particularly for gem-dimethyl and carbonyl groups.[1]

The incorporation of an oxetane, specifically a 3,3-disubstituted pattern, can confer a multitude of advantages to a parent molecule:

-

Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the strained four-membered ring significantly increases the hydrophilicity of a compound, a critical factor for oral bioavailability.

-

Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.

-

Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug discovery, the oxetane moiety provides a less lipophilic alternative to bulky alkyl groups like the gem-dimethyl group, aiding in the optimization of the LogP value.

-

Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring introduces conformational rigidity and a more defined three-dimensional shape to a molecule. This can lead to improved binding affinity and selectivity for its biological target.

The subject of this guide, this compound, combines the benefits of the oxetane scaffold with the well-established role of the fluorophenyl group in medicinal chemistry, which is often used to enhance binding affinity and block metabolic oxidation.

Synthesis of this compound: A Proposed Route

Proposed Retrosynthetic Analysis

References

(3-(4-Fluorophenyl)oxetan-3-yl)methanol: A Technical Guide to its Potential Biological Activity as a TAK1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking the Therapeutic Potential of a Unique Chemical Scaffold

(3-(4-Fluorophenyl)oxetan-3-yl)methanol is a synthetic organic compound characterized by a unique combination of a fluorinated phenyl ring and a strained oxetane moiety. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural components are of significant interest in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The 4-fluorophenyl group is a common feature in many bioactive molecules, often enhancing binding affinity and metabolic resistance. Based on structure-activity relationship (SAR) studies of similar compounds, a compelling hypothesis emerges for the biological activity of this compound as a potential inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, playing a crucial role in regulating inflammatory signaling pathways, including NF-κB and p38/JNK.[1][2] Dysregulation of TAK1 activity is implicated in a variety of pathological conditions, most notably inflammatory diseases and cancer.[2][3] Therefore, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy. This guide will delve into the hypothesized biological activity of this compound as a TAK1 inhibitor, exploring its potential mechanism of action, relevant experimental protocols for its characterization, and its broader implications for drug discovery.

The Scientific Rationale: Why Target TAK1?

TAK1 acts as a central signaling node, integrating signals from various upstream stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β, and bacterial lipopolysaccharides (LPS).[2] Upon activation, TAK1 initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are hallmarks of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In the context of cancer, TAK1 signaling can promote tumor cell survival, proliferation, and metastasis.[3] By inhibiting TAK1, it is possible to disrupt these pathological processes, thereby reducing inflammation and curbing cancer progression. The therapeutic potential of TAK1 inhibition is underscored by the numerous preclinical studies demonstrating the efficacy of TAK1 inhibitors in various disease models.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

It is hypothesized that this compound functions as an ATP-competitive inhibitor of TAK1. This mechanism involves the molecule binding to the ATP-binding pocket of the TAK1 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The oxetane and fluorophenyl moieties likely play key roles in orienting the molecule within the active site and establishing crucial interactions with key amino acid residues.

Experimental Workflows for Characterization

To validate the hypothesized biological activity of this compound, a series of in vitro and in cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified TAK1 enzyme.

Methodology:

-

Reagents and Materials:

-

Recombinant human TAK1/TAB1 complex

-

ATP

-

Kinase substrate (e.g., MKK6)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Takinib)

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the TAK1/TAB1 enzyme, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Data Presentation:

| Compound | TAK1 IC50 (nM) |

| This compound | TBD |

| Takinib (Control) | ~10 |

TBD: To be determined

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound with TAK1 in a cellular context.

Methodology:

-

Reagents and Materials:

-

Human cell line expressing TAK1 (e.g., THP-1)

-

This compound

-

Lysis buffer

-

Antibodies for Western blotting (anti-TAK1, anti-GAPDH)

-

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble TAK1 at each temperature by Western blotting.

-

Binding of the compound to TAK1 will stabilize the protein, resulting in a higher melting temperature.

-

Workflow Diagram: Characterizing a Novel TAK1 Inhibitor

Caption: A streamlined workflow for the comprehensive evaluation of a novel TAK1 inhibitor.

Signaling Pathway: TAK1-Mediated NF-κB Activation

Caption: Inhibition of the TAK1 complex blocks the canonical NF-κB signaling pathway.

Conclusion and Future Directions

While the biological activity of this compound is yet to be definitively characterized, its structural features strongly suggest its potential as a TAK1 inhibitor. The strategic incorporation of the oxetane and fluorophenyl groups provides a promising scaffold for developing novel therapeutics for inflammatory diseases and cancer. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis and elucidating the compound's precise mechanism of action and therapeutic potential. Further research, including comprehensive SAR studies, kinome-wide selectivity profiling, and in vivo efficacy studies, will be crucial in advancing this promising molecule towards clinical development.

References

(3-(4-Fluorophenyl)oxetan-3-yl)methanol: A Scaffolding Approach to Novel Therapeutic Target Identification and Validation

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2][3] Its unique combination of stability, polarity, and three-dimensionality allows it to serve as an effective isostere for commonly used but often problematic groups like gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane ring can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also offering opportunities for novel intellectual property.[1][3][4]

When coupled with a 4-fluorophenyl group, a common substituent in bioactive molecules known to modulate target affinity and metabolic stability, the resulting scaffold, (3-(4-Fluorophenyl)oxetan-3-yl)methanol, presents a compelling starting point for drug discovery. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets for this compound. By synthesizing data from structurally related compounds and providing detailed, actionable experimental protocols, this document will serve as a roadmap for identifying, validating, and ultimately pursuing novel therapeutic applications for this promising chemical entity.

Part 1: Molecular Profile and Bioactivity Landscape

Physicochemical Properties & In Silico ADMET Prediction

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET). An in silico analysis of this compound provides initial insights into its drug-like characteristics.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 182.19 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | 1.3 | Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | Suggests good potential for oral absorption and cell permeability. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

These predicted properties suggest that this compound possesses a favorable profile for a small molecule drug candidate, warranting further investigation into its biological activities.

Known Biological Activities of Structurally Related Oxetanes

While direct biological data for this compound may be limited in the public domain, examining the activities of structurally analogous compounds provides a strong basis for hypothesizing potential targets. The oxetane scaffold has been incorporated into inhibitors of several key enzyme classes.

| Target Class | Example Compound Activity | Therapeutic Relevance |

| p38α Mitogen-Activated Protein Kinase (MAPK) | Structurally related oxetane-containing compounds have shown potent inhibitory activity against p38α.[5][6] | p38α is a key regulator of inflammatory responses and is implicated in cancer and neurodegenerative diseases.[7] |

| Soluble Epoxide Hydrolase (sEH) | Oxetane-containing molecules have been explored as inhibitors of sEH.[8] | sEH is involved in the metabolism of anti-inflammatory and vasodilatory eicosanoids, making it a target for cardiovascular and inflammatory diseases.[9] |

Part 2: Deep Dive into High-Potential Therapeutic Targets

Based on the analysis of structurally related compounds, two high-potential therapeutic targets for this compound are p38α MAPK and soluble epoxide hydrolase (sEH).

Target I: p38α Mitogen-Activated Protein Kinase (MAPK)

p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[10] Dysregulation of the p38α signaling pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[7] As such, inhibitors of p38α are of significant therapeutic interest.[6]

It is hypothesized that this compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of p38α. The oxetane and hydroxymethyl groups could form key hydrogen bonds with the hinge region of the kinase, while the 4-fluorophenyl group could occupy a hydrophobic pocket, contributing to the potency and selectivity of the interaction.

Caption: The p38α MAPK signaling cascade.

Target II: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[9] By inhibiting sEH, the levels of beneficial EETs can be increased, offering a therapeutic strategy for hypertension, cardiovascular disease, and inflammatory pain.[9]

The catalytic mechanism of sEH involves a nucleophilic attack by an aspartate residue on an epoxide. It is plausible that the strained oxetane ring of this compound could mimic the epoxide substrate and interact with the catalytic residues in the active site of sEH, leading to inhibition of the enzyme.

Caption: The role of sEH in the arachidonic acid cascade.

Part 3: Experimental Protocols for Target Validation & Compound Profiling

The following protocols provide a framework for validating the hypothesized targets and profiling the activity of this compound.

In Vitro Enzyme Inhibition Assays

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of p38α kinase.[11][12][13]

Materials:

-

Recombinant human p38α kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

ATP

-

Kinase buffer

-

This compound

-

Control inhibitor (e.g., SB203580)[6]

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound and the control inhibitor in kinase buffer.

-

In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound or control.

-

Initiate the reaction by adding a mixture of the tracer and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

This protocol outlines a fluorometric assay to determine the inhibitory activity of the test compound against sEH.[9][14][15][16]

Materials:

-

Recombinant human sEH

-

sEH assay buffer

-

This compound

-

Control inhibitor (e.g., AUDA)[15]

-

96-well black microplate

Procedure:

-

Prepare a serial dilution of this compound and the control inhibitor in sEH assay buffer.

-

In a 96-well plate, add the sEH enzyme and the test compound or control.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the fluorescent substrate.

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader (excitation ~330 nm, emission ~465 nm).[16][17]

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound to calculate the IC50 value.

Cell-Based Assays for Target Engagement

This protocol assesses the ability of the test compound to inhibit the phosphorylation of p38α in a cellular context.[18][19][20][21]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-p38α, anti-total-p38α)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.[18][21]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-p38α and total p38α, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on p38α phosphorylation.

This protocol measures the activity of endogenous sEH in cell lysates treated with the test compound.

Materials:

-

A suitable cell line with detectable sEH activity (e.g., HepG2)

-

This compound

-

The materials for the sEH hydrolase assay as described in 3.1.2.

Procedure:

-

Culture the cells and treat them with varying concentrations of this compound for a specified time.

-

Harvest the cells and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Perform the sEH hydrolase assay as described in 3.1.2, using the cell lysates as the source of the enzyme.

-

Normalize the sEH activity to the total protein concentration and determine the IC50 of the compound in the cellular context.

Experimental Workflow Diagram

Caption: Workflow for target validation.

Part 4: Future Perspectives and Drug Development Considerations

Lead Optimization Strategies

Should this compound demonstrate promising activity against one or more of the identified targets, the next logical step is lead optimization. This process would involve the synthesis of analogs to explore the structure-activity relationship (SAR). Key modifications could include:

-

Substitution on the phenyl ring: Introducing different substituents could enhance potency, selectivity, and pharmacokinetic properties.

-

Modification of the hydroxymethyl group: Esterification or conversion to other functional groups could modulate the compound's properties.

-

Stereochemistry: If the compound is chiral, separation and testing of the individual enantiomers will be crucial, as biological activity is often stereospecific.

Potential Therapeutic Indications

Based on the potential targets, this compound or its optimized derivatives could be developed for a range of therapeutic indications:

-

If a potent p38α inhibitor: Inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as certain types of cancer.

-

If a potent sEH inhibitor: Hypertension, cardiovascular diseases, and inflammatory pain.

Concluding Remarks

This compound represents a promising starting point for the development of novel therapeutics. Its favorable physicochemical properties, combined with the proven track record of the oxetane scaffold in medicinal chemistry, make it a compelling candidate for further investigation. The systematic approach to target identification and validation outlined in this guide provides a clear path forward for researchers to unlock the full therapeutic potential of this and related molecules. Through rigorous in vitro and cell-based screening, followed by thoughtful lead optimization, this chemical scaffold could yield the next generation of therapies for a host of challenging diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for (3-(4-Fluorophenyl)oxetan-3-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile bioisostere for common chemical groups like gem-dimethyl or carbonyls.[1] Its incorporation can lead to significant improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without compromising biological activity.[2] The strained nature of the oxetane ring also makes it a valuable synthetic intermediate.[3]

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data summary. It details the causality behind experimental choices and outlines self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of this and related novel chemical entities.

The Strategic Importance of Oxetanes in Drug Discovery

The oxetane moiety has emerged as a privileged structural motif in drug design. Its unique three-dimensional geometry and electronic properties allow it to serve as a "conformational lock" or a potent hydrogen-bond acceptor, influencing how a molecule interacts with its biological target.[2] The substitution of a metabolically labile group with a stable oxetane ring can enhance a drug candidate's pharmacokinetic profile. For instance, studies have shown that many oxetane derivatives exhibit favorable stability in the presence of human liver microsomes, indicating a lower potential for reactive metabolite formation.[2] The title compound, featuring both the valuable oxetane core and a fluorophenyl group—a common substituent for modulating electronic properties and blocking metabolic oxidation—represents a highly relevant scaffold for modern pharmaceutical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Anticipated ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The solvent of choice, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), will influence the chemical shift of the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ar-H (ortho to F) | ~ 7.4 - 7.6 | Triplet (t) or Multiplet (m) | J(H,F) ≈ 8-9, J(H,H) ≈ 8-9 | Appears as a triplet due to coupling to both the adjacent aromatic proton and the fluorine atom. |

| Ar-H (meta to F) | ~ 7.0 - 7.2 | Triplet (t) | J(H,H) ≈ 8-9 | Couples to the two adjacent aromatic protons. |

| Oxetane-H | ~ 4.6 - 4.9 | Multiplet (m) | - | The four oxetane protons are diastereotopic, resulting in complex second-order splitting patterns, often appearing as two sets of multiplets. |

| CH ₂OH | ~ 3.8 - 4.0 | Singlet (s) or Doublet (d) | J(H,H) ≈ 5-6 (if coupled to OH) | In CDCl₃, this may appear as a sharp singlet. In DMSO-d₆, coupling to the hydroxyl proton may resolve a doublet. |

| CH₂OH | Variable (~ 1.5 - 3.0) | Broad Singlet (br s) or Triplet (t) | J(H,H) ≈ 5-6 (if coupled to CH₂) | Position and multiplicity are solvent and concentration-dependent. Exchangeable with D₂O. |

Note: Predicted values are based on analysis of structurally similar compounds, such as [3-(4-chlorophenyl)oxetan-3-yl]methanol.[4][5]

Anticipated ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon backbone and show the influence of electronegative atoms (O, F). The carbon signals of the fluorophenyl ring will exhibit characteristic splitting due to coupling with the ¹⁹F nucleus.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | C-F Coupling | Notes |

| C -F (Aromatic) | ~ 160 - 164 | ¹J(C,F) ≈ 240-250 Hz (d) | The ipso-carbon shows a large one-bond coupling constant. |

| C -H (Aromatic, ortho to F) | ~ 128 - 130 | ²J(C,F) ≈ 8-10 Hz (d) | Two-bond coupling to fluorine. |

| C -H (Aromatic, meta to F) | ~ 115 - 117 | ³J(C,F) ≈ 20-22 Hz (d) | Three-bond coupling to fluorine. |

| C -Ar (Aromatic, quat.) | ~ 138 - 142 | ⁴J(C,F) ≈ 3-4 Hz (d) | Small four-bond coupling. |

| C (CH₂OH)(Ar) (Oxetane, quat.) | ~ 45 - 50 | No | Quaternary carbon of the oxetane ring. |

| OC H₂ (Oxetane) | ~ 78 - 82 | No | Methylene carbons of the oxetane ring. |

| C H₂OH | ~ 65 - 70 | No | Methylene carbon of the methanol group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum over a spectral width of at least 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are typical. For improved sensitivity, 1024-2048 scans may be required.

-

2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm H-H and C-H correlations, respectively. An HMBC experiment can establish long-range C-H connectivity, confirming the assignment of quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis is primarily qualitative, confirming the presence of hydroxyl, ether, and aromatic C-F bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad | The broadness is due to hydrogen bonding. A key indicator of the hydroxyl group. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds on the phenyl ring. |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium | Associated with the CH₂ groups of the oxetane and methanol moieties. |

| ~ 1600, 1510 | C=C stretch (aromatic) | Medium-Strong | Two distinct bands are typical for the aromatic ring. |

| 1250 - 1210 | C-F stretch (aromatic) | Strong | A strong, characteristic absorption for aryl fluorides. |

| 1150 - 1050 | C-O stretch (alcohol) | Strong | Primary alcohol C-O stretching vibration. |

| 1000 - 950 | C-O-C stretch (cyclic ether) | Strong | Asymmetric stretch of the oxetane ring ether linkage.[6] |

Experimental Protocol for ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed by identifying the positions of the key absorption bands as detailed in the table above.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its exact elemental formula. Fragmentation patterns can offer additional structural clues.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₁₀H₁₁FO₂), the expected exact masses are:

-

[M] : 182.0743 g/mol

-

[M+H]⁺ : 183.0821 g/mol (Protonated, common in ESI)

-

[M+Na]⁺ : 205.0641 g/mol (Sodium adduct, often observed)

Confirmation of the measured mass to within 5 ppm of the theoretical value provides strong evidence for the elemental composition.

Anticipated Fragmentation Pathways

Under typical soft ionization conditions like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺. If fragmentation is induced, common losses would include:

-

Loss of H₂O: [M+H - H₂O]⁺ → C₁₀H₁₀F⁺ (m/z 165.0716)

-

Loss of CH₂OH: [M+H - CH₂OH]⁺ → C₉H₈FO⁺ (m/z 151.0560)

-

Cleavage of the oxetane ring: Various pathways are possible, leading to smaller charged fragments.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system for unambiguous confirmation.

References

Methodological & Application

synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol protocol

An Application Note and Detailed Protocol for the Synthesis of (3-(4-Fluorophenyl)oxetan-3-yl)methanol

Introduction

The oxetane ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties. Often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, thereby optimizing the pharmacokinetic profile of a molecule[1][2]. The strained nature of the oxetane ring also makes it a valuable synthetic intermediate, susceptible to selective ring-opening reactions[3].

This compound is a key building block that combines the beneficial properties of the oxetane core with the 4-fluorophenyl group, a common substituent in many pharmaceuticals known for modulating electronic properties and blocking metabolic oxidation. This guide provides a comprehensive, two-part protocol for the synthesis of this valuable compound, grounded in established organometallic and oxidation chemistry principles. The narrative emphasizes the rationale behind procedural choices, potential challenges, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the mild oxidation of a commercially available precursor, (oxetan-3-yl)methanol, to generate the key intermediate, oxetane-3-carboxaldehyde. In the second stage, a Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared and reacted with this aldehyde. A subsequent aqueous workup yields the target tertiary alcohol, this compound.

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| (Oxetan-3-yl)methanol | ≥97% | Sigma-Aldrich, etc. | Starting material for aldehyde synthesis. |

| Dess-Martin Periodinane (DMP) | Synthesis Grade | Acros Organics, etc. | Mild oxidant. Handle in a fume hood. |

| 1-Bromo-4-fluorobenzene | ≥99% | Alfa Aesar, etc. | Anhydrous grade recommended. |

| Magnesium Turnings | Grignard Grade | Sigma-Aldrich, etc. | Must be activated and dry. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Solvent for oxidation. |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Various | Critical for Grignard reaction. Use from a sealed bottle. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Alternative Grignard solvent. |

| Hydrochloric Acid (HCl) | 3 M Aqueous | Various | For workup. |

| Saturated NH₄Cl Solution | Aqueous | Lab Prepared | For quenching the Grignard reaction. |

| Saturated NaCl Solution (Brine) | Aqueous | Lab Prepared | For washing. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Various | For quenching oxidation. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |

| Iodine (I₂) | Crystal, ACS Grade | Various | For initiating Grignard reaction (optional). |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Three-neck flask (for Grignard reaction)

-

Reflux condenser with drying tube (CaCl₂ or CaSO₄)

-

Pressure-equalizing dropping funnel

-

Schlenk line or nitrogen/argon manifold for inert atmosphere

-

Magnetic stirrer and stir bars

-

Glass syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Oxetanes: Oxetanes are strained cyclic ethers and can be reactive. Avoid exposure to strong acids, which can cause ring-opening polymerization[4][5].

-

Grignard Reagents: Organometallic reagents like Grignard reagents are highly reactive, basic, and can be pyrophoric. They react violently with water and protic solvents. All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar)[6][7].

-

Solvents: Anhydrous diethyl ether is highly flammable and volatile. Dichloromethane is a suspected carcinogen. Handle with extreme care away from ignition sources.

Part A: Synthesis of Oxetane-3-carboxaldehyde

Expertise & Experience: The oxidation of primary alcohols to aldehydes requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid. For substrates containing sensitive functional groups like the oxetane ring, mild conditions are paramount. Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral conditions at room temperature, minimizing the risk of acid-catalyzed ring opening[8]. An alternative is Pyridinium dichromate (PDC)[9]. The resulting aldehyde is often used immediately in the subsequent step without extensive purification due to its potential for instability and polymerization[9].

Protocol A: Oxidation using Dess-Martin Periodinane (DMP)

-

Setup: Place a magnetic stir bar into a flame-dried 100 mL round-bottom flask. Seal the flask with a septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: To the flask, add (oxetan-3-yl)methanol (2.0 g, 22.7 mmol) followed by 40 mL of anhydrous dichloromethane (DCM). Stir the solution until homogeneous.

-

Oxidation: In a single portion, carefully add Dess-Martin Periodinane (10.6 g, 25.0 mmol, 1.1 eq) to the stirred solution at room temperature. The mixture will typically become cloudy.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, cool the reaction mixture in an ice-water bath. Quench the reaction by slowly adding 50 mL of a 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

-

Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing & Drying: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and carefully concentrate the filtrate using a rotary evaporator at low temperature (<30 °C). Caution: Do not evaporate to complete dryness to avoid polymerization of the aldehyde. The resulting crude oxetane-3-carboxaldehyde solution in DCM should be used immediately in Part B.

Part B: Synthesis of this compound

Expertise & Experience: The success of the Grignard reaction hinges on the complete exclusion of atmospheric moisture and oxygen. The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. Any protic source, such as water, will protonate and destroy the reagent. The initiation of the reaction can sometimes be sluggish; gentle heating or the addition of an iodine crystal can help activate the magnesium surface[7]. The addition of the electrophile (aldehyde) must be done slowly at a reduced temperature to control the exothermic reaction and minimize side-product formation, such as the coupling of the Grignard reagent with any unreacted aryl halide[10].

Protocol B: Grignard Reaction and Product Isolation

-

Grignard Apparatus Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel sealed with a septum. Maintain a positive pressure of dry nitrogen or argon throughout the procedure.

-

Magnesium Activation: Place magnesium turnings (0.66 g, 27.2 mmol, 1.2 eq relative to the starting alcohol) into the flask. Gently heat the flask with a heat gun under a flow of inert gas and then cool to room temperature to drive off any residual moisture.

-

Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromo-4-fluorobenzene (4.37 g, 25.0 mmol, 1.1 eq) in 20 mL of anhydrous diethyl ether. Load this solution into the dropping funnel.

-

Grignard Formation: Add approximately 10 mL of anhydrous diethyl ether directly to the magnesium turnings. Add a small portion (~1-2 mL) of the 1-bromo-4-fluorobenzene solution from the dropping funnel to the magnesium suspension.

-

Initiation: The reaction should initiate spontaneously, indicated by gentle bubbling and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun or add a single small crystal of iodine.

-